molecular formula C8H5F3N2O B11812449 2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine

2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B11812449
M. Wt: 202.13 g/mol
InChI Key: FPVNITFZYKHELO-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a trifluoromethoxy group attached to a pyrrolo[3,2-b]pyridine core. This compound is of significant interest due to its unique structural and electronic properties, which make it valuable in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine typically involves the introduction of the trifluoromethoxy group into the pyrrolo[3,2-b]pyridine core. One common method is the trifluoromethoxylation of pyridines and pyrimidines under mild reaction conditions. This process can be achieved through a radical O-trifluoromethylation followed by the OCF3-migration reaction pathway .

Industrial Production Methods: Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, enhancing the compound’s utility in different applications .

Mechanism of Action

The mechanism by which 2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact effectively with biological targets. This interaction can modulate various biochemical pathways, leading to desired therapeutic outcomes .

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 2-(Trifluoromethoxy)pyrazine
  • 1,1-Dibromo-2-(trifluoromethoxy)alkenes

Comparison: Compared to these similar compounds, 2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine is unique due to its specific structural arrangement and electronic properties. The presence of the trifluoromethoxy group in the pyrrolo[3,2-b]pyridine core provides enhanced stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

2-(trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-4-6-5(13-7)2-1-3-12-6/h1-4,13H

InChI Key

FPVNITFZYKHELO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2)OC(F)(F)F)N=C1

Origin of Product

United States

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